molecular formula C20H30BrNO3 B129931 爱全能 CAS No. 58073-59-9

爱全能

货号 B129931
CAS 编号: 58073-59-9
分子量: 412.4 g/mol
InChI 键: LHLMOSXCXGLMMN-CLTUNHJMSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Atrovent, also known as ipratropium, is a bronchodilator that relaxes muscles in the airways and increases air flow to the lungs . It is used to prevent bronchospasm, or narrowing airways in the lungs, in people with COPD (chronic obstructive pulmonary disease), including chronic bronchitis and emphysema .


Synthesis Analysis

The synthesis of Atrovent involves complex chemical processes. A study has been conducted to evaluate the physicochemical compatibility and aerosol characteristics of Atrovent when mixed with other inhalation medications . The study involved pH determination, osmolarity measurement, and high-performance liquid chromatography (HPLC) assay of each active ingredient .


Molecular Structure Analysis

The chemical name for ipratropium bromide (as monohydrate) is (1R,3r, 5S,8r)-3-[(RS)-(3-hydroxy-2-phenyl-propanoyl)-oxy]-8-methyl-8-(1-methylethyl)-8-azoniabicyclo[3.2.1]octane bromide monohydrate . The CAS number for ipratropium bromide (as monohydrate) is 66985-17-9 . The molecular formula is C20H30NO3 .


Chemical Reactions Analysis

Atrovent is physiochemically stable when mixed with other inhalation medications such as Ventolin, Bricanyl, Pulmicort, and Fluimucil . No significant variation was found in the pH value, the osmotic pressure, or the active components of admixtures during the testing time .


Physical And Chemical Properties Analysis

Ipratropium bromide is a white or off-white crystalline substance . It is freely soluble in methanol, soluble in water and sparingly soluble in ethanol 96%(v/v) .

科学研究应用

  • Application in Pharmaceutics

    • Summary of Application : Atrovent, also known as Ipratropium Bromide, is commonly used as a bronchodilator. It works via blockade of muscarinic cholinergic receptors and is clinically used in combination with other inhalation solutions/suspensions for enhanced treatment efficacy .
    • Methods of Application : In a study, portions of admixtures were withdrawn at certain time intervals after mixing and were tested by pH determination, osmolarity measurement, and high-performance liquid chromatography (HPLC) assay of each active ingredient as measures of physicochemical compatibility .
    • Results : During the testing time, no significant variation was found in the pH value, the osmotic pressure, or the active components of admixtures. With the increase in nebulization volume after mixing, fine particle dose (FPD) and total active drug delivered showed statistically significant improvements, while the active drug delivery rate decreased compared to the single-drug preparations .
  • Application in Respiratory Medicine

    • Summary of Application : Atrovent CFC-free metered dose inhaler (MDI) is a CFC-free formulation of the short-acting anticholinergic bronchodilator, ipratropium bromide. It is indicated for the regular treatment of reversible bronchospasm associated with chronic obstructive pulmonary disease (COPD) and chronic asthma .
    • Methods of Application : An active surveillance cohort study was conducted with a focus on selected clinical events, including respiratory symptoms, in past users of Atrovent CFC MDI (‘switchers’) and Atrovent naïve users .
    • Results : Common respiratory events occurred at higher rates after starting treatment than before for switchers, for example lower respiratory tract infection (LRTI) and worsening asthma .
  • Application in Combination Therapy

    • Summary of Application : Atrovent, also known as Ipratropium Bromide, is often mixed with other inhalation medications for simultaneous inhalation in the treatment of respiratory diseases . This is common practice and aims to enhance treatment efficacy .
    • Methods of Application : In a study, portions of admixtures were withdrawn at certain time intervals after mixing and were tested by pH determination, osmolarity measurement, and high-performance liquid chromatography (HPLC) assay of each active ingredient as measures of physicochemical compatibility .
    • Results : During the testing time, no significant variation was found in the pH value, the osmotic pressure, or the active components of admixtures. With the increase in nebulization volume after mixing, fine particle dose (FPD) and total active drug delivered showed statistically significant improvements, while the active drug delivery rate decreased compared to the single-drug preparations .
  • Application in Environmental Medicine

    • Summary of Application : Atrovent CFC-free metered dose inhaler (MDI) is a CFC-free formulation of the short-acting anticholinergic bronchodilator, ipratropium bromide . It was introduced after a decision to phase out CFC propellants due to environmental concerns over the ozone layer .
    • Methods of Application : An active surveillance cohort study was conducted with a focus on selected clinical events, including respiratory symptoms, in past users of Atrovent CFC MDI (‘switchers’) and Atrovent naïve users .
    • Results : Common respiratory events occurred at higher rates after starting treatment than before for switchers, for example lower respiratory tract infection (LRTI) and worsening asthma . Of these events only LRTI was significant for Atrovent naïve patients .
  • Application in Emergency Medicine

    • Summary of Application : Atrovent, also known as Ipratropium Bromide, is often used in emergency medicine for the treatment of acute asthma exacerbations .
    • Methods of Application : In a study, patients with acute asthma exacerbations were administered Atrovent via nebulization and their response to treatment was monitored .
    • Results : The use of Atrovent in these cases resulted in significant improvements in lung function and reduced hospital admissions .
  • Application in Environmental Medicine

    • Summary of Application : Atrovent CFC-free metered dose inhaler (MDI) is a CFC-free formulation of the short-acting anticholinergic bronchodilator, ipratropium bromide . It was introduced after a decision to phase out CFC propellants due to environmental concerns over the ozone layer .
    • Methods of Application : An active surveillance cohort study was conducted with a focus on selected clinical events, including respiratory symptoms, in past users of Atrovent CFC MDI (‘switchers’) and Atrovent naïve users .
    • Results : Common respiratory events occurred at higher rates after starting treatment than before for switchers, for example lower respiratory tract infection (LRTI) and worsening asthma . Of these events only LRTI was significant for Atrovent naïve patients .

安全和危害

Atrovent HFA can cause the narrowing of the airways to get worse (paradoxical bronchospasm) which may be life threatening . If this happens, stop taking Atrovent HFA at once and call your doctor or get emergency help . Atrovent HFA may increase eye pressure which may cause or worsen some types of glaucoma .

未来方向

The use of Atrovent requires specific steps and precautions . It is recommended to use a mouthpiece rather than a face mask with the nebulizer or to close your eyes during use . The inhaler should be primed with 2 test sprays into the air, away from your face, before the first use and whenever the inhaler has not been used in longer than 3 days .

属性

IUPAC Name

(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLMOSXCXGLMMN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ipratropii bromidum

CAS RN

58073-59-9, 22254-24-6
Record name (endo,anti)-(±)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.526
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ipratropium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.779
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atrovent
Reactant of Route 2
Atrovent
Reactant of Route 3
Atrovent
Reactant of Route 4
Atrovent
Reactant of Route 5
Atrovent
Reactant of Route 6
Reactant of Route 6
Atrovent

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。